molecular formula C13H14N2O B7798275 4-Amino-4'-hydroxy-3-methyldiphenylamine CAS No. 85586-03-4

4-Amino-4'-hydroxy-3-methyldiphenylamine

Cat. No.: B7798275
CAS No.: 85586-03-4
M. Wt: 214.26 g/mol
InChI Key: JGXPJGJSAMZYBO-UHFFFAOYSA-N
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Description

4-Amino-4'-hydroxy-3-methyldiphenylamine (CAS 6219-89-2) is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It is described physically as a black crystalline solid with a melting point of 320°F (160°C) . This compound is a key intermediate in the synthesis of dyes and pigments, evidenced by its historical use under synonyms such as Kayaku Sulphur Blue RP , Thional Indone Blue RN , and Ursol Blue Grey OM . In the laboratory, it serves as a valuable reagent for analytical method development; it can be separated and analyzed using reverse-phase (RP) HPLC and UPLC methods, often with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry) . Researchers should note that this chemical is sensitive to prolonged exposure to air and should be stored in a tightly closed container under an inert atmosphere, preferably at refrigerated temperatures . It is insoluble in water and may react with strong oxidizers, mineral acids, and bases . When handling, appropriate personal protective equipment should be worn. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-3-methylanilino)phenol
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InChI

InChI=1S/C13H14N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8,15-16H,14H2,1H3
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InChI Key

JGXPJGJSAMZYBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)O)N
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Molecular Formula

C13H14N2O
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID9024483
Record name 4-(4-Amino-3-methylanilino)phenol
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Molecular Weight

214.26 g/mol
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Physical Description

4-amino-4'-hydroxy-3-methyldiphenylamine is a black crystalline solid. (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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CAS No.

6219-89-2, 1327-57-7, 85586-03-4
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Record name 4-[(4-Amino-3-methylphenyl)amino]phenol
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Record name 3'-Methyl-4'-amino-4-hydroxydiphenylamine
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Record name Phenol, 4-[(4-amino-3-methylphenyl)amino]-
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Record name 3'-METHYL-4'-AMINO-4-HYDROXYDIPHENYLAMINE
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Melting Point

320 °F (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Biological Activity

4-Amino-4'-hydroxy-3-methyldiphenylamine, also known as 4-Amino-3-methyl-4'-hydroxydiphenylamine , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N2O
  • CAS Number : 1327-57-7
  • Structure : The compound features an amino group and a hydroxyl group on a diphenylamine backbone, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Antioxidant Activity : It has been suggested that the hydroxyl group can scavenge free radicals, providing protective effects against oxidative stress.
  • Cell Signaling Modulation : By interacting with signaling pathways, this compound may influence cellular responses to growth factors or cytokines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Effects : Some studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary investigations suggest that it has potential antimicrobial properties, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
AntimicrobialExhibits activity against certain bacteria

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound on human breast cancer cells, researchers observed a significant reduction in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers.

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties of the compound demonstrated that it could reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role as an anti-inflammatory agent in chronic inflammatory diseases.

Scientific Research Applications

Applications in Dye Manufacturing

Dye Intermediates:
4-Amino-DPA is primarily used as an intermediate in the production of azo dyes and pigments. Its structural properties allow it to function as a coupling agent in dye formulations, which enhances color stability and intensity. This capability makes it valuable in textile dyeing, where vibrant colors are essential.

Table 1: Key Properties for Dye Applications

PropertyDescription
Color StabilityHigh
SolubilityInsoluble in water
Coupling AgentYes
Application AreaTextile dyes, inks, coatings

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):
4-Amino-DPA can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Table 2: HPLC Analysis Conditions

ParameterCondition
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Alternative AcidFormic Acid (for MS compatibility)
Column TypeNewcrom R1 HPLC column

Case Studies

Several case studies have highlighted the utility of 4-Amino-DPA in various applications:

  • Dye Stability Studies: Research conducted on textile dyes incorporating 4-Amino-DPA demonstrated improved lightfastness and washfastness compared to traditional dyes, indicating its effectiveness as a coupling agent.
  • Cosmetic Formulations: A study on cosmetic products containing antioxidants reported enhanced skin protection against UV damage when formulated with compounds similar to 4-Amino-DPA, suggesting its potential role in skincare formulations .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(4-Amino-3-methylphenyl)amino]phenol
  • CAS No.: 6219-89-2
  • Molecular Formula : C₁₃H₁₄N₂O
  • Molecular Weight : 214.26 g/mol
  • Synonyms: C.I. 76565, Kayaku Sulphur Blue RP, Ursol Blue Grey OM

Physical Properties :

  • Appearance : Black crystalline solid
  • Melting Point : 320°F (160°C)
  • Solubility : Insoluble in water; sensitive to prolonged air exposure

Applications :
Primarily utilized as a sulfur dye in textile industries (e.g., Kayaku Sulphur Blue RP) . Its redox-active aromatic structure enables interactions with substrates during dyeing processes.

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Substituents Key Functional Groups
4-Amino-4'-hydroxy-3-methyldiphenylamine -NH₂ (para), -OH (para), -CH₃ (meta) on adjacent phenyl rings Amino, phenolic hydroxyl, methyl
4-Amino-4′-chlorodiphenyl -NH₂ (para), -Cl (para) on adjacent phenyl rings Amino, chloro
Variamine Blue B sulfate -NH₂ (para), -OCH₃ (para) on adjacent phenyl rings; sulfate counterion Amino, methoxy, sulfate
4'-Nitro-3-biphenylamine -NH₂ (meta), -NO₂ (para) on adjacent phenyl rings Amino, nitro

Key Observations :

  • Electron Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to chloro or methoxy derivatives .

Physical and Chemical Properties

Property This compound 4-Amino-4′-chlorodiphenyl Variamine Blue B sulfate 4'-Nitro-3-biphenylamine
Melting Point 160°C 128°C Not reported Not reported
Solubility Insoluble in water Insoluble in water Soluble (sulfate salt) Likely low in water
Stability Air-sensitive; decomposes upon heating Stable under dry conditions Stable as sulfate salt Nitro group may enhance oxidative stability
Reactivity Reacts with strong oxidizers, acids, bases Chloro group susceptible to nucleophilic substitution Methoxy group inert under mild conditions Nitro group facilitates reduction reactions

Key Observations :

  • Thermal Stability: The hydroxyl group in this compound contributes to lower thermal stability compared to chloro or methoxy derivatives, as evidenced by decomposition upon heating .
  • Solubility : The sulfate salt of Variamine Blue B improves aqueous solubility, unlike the neutral hydroxyl or chloro analogs .

Key Observations :

  • Functional Group Impact : Hydroxyl and nitro groups dominate application-specific behavior (dyes vs. indicators), while chloro and methoxy groups enhance analytical or synthetic utility .

Preparation Methods

Reaction Mechanism and Process Design

The method described in US Patent 4,326,080 employs a two-reactor system with γ-Al₂O₃ catalysts. In the first stage, 4-aminophenol reacts with 3-methylaniline at 230–280°C to form 4-hydroxy-3-methyldiphenylamine. The intermediate is then aminated with ammonia in a second reactor at 330–380°C under co-current flow conditions. The γ-Al₂O₃ catalyst facilitates both dehydration and amination steps, eliminating the need for solvent separation.

Operational Parameters and Yield Optimization

Key parameters include:

  • Temperature gradient : 230°C (Reactor 1) → 380°C (Reactor 2)

  • Pressure : 1–10 atm (modulated via inert gas injection)

  • Molar ratio : 1:1.2 (4-aminophenol:3-methylaniline)

  • Catalyst lifetime : >1,000 hours with <5% activity loss

This continuous process achieves a 94% yield with 98.5% purity after single-stage distillation. The absence of inorganic byproducts simplifies waste management, though the energy intensity of high-temperature operations remains a limitation.

Palladium-Catalyzed Coupling for Derivative Synthesis

Cyclohexanone-Mediated Hydrogen Transfer

As outlined in EP0595332B1, this method uses Pd/C or Pd-MgO catalysts to couple 3-methylaniline with 4-hydroxyphenol derivatives. Cyclohexanone acts as a hydrogen acceptor, enabling dehydrogenation at 170–280°C. The reaction proceeds via a Schiff base intermediate, which undergoes intramolecular cyclization to form the target compound.

Performance Metrics and Catalyst Economics

  • Yield : 97% at 99.3% selectivity (2-methylaniline substrate)

  • Catalyst loading : 0.004–0.1 g-atom Pd per mole of aniline

  • Reusability : Pd/C maintains 95% activity over 15 cycles

Despite high efficiency, the palladium catalyst’s cost (∼$60/g) limits large-scale adoption. Process intensification via fixed-bed reactors and cyclohexanone recycling reduces operational expenses by 40%.

Multi-Step Synthesis via Nitro Intermediates

Nitro Reduction and Condensation Sequence

The CN100358864C patent details a four-step route starting from paranitrobenzoyl chloride:

  • Ammonolysis : Paranitrobenzoyl chloride → p-nitrophenyl methane amide (89% yield)

  • Iron-mediated reduction : Nitro to amine conversion (HCl-activated Fe, 95–100°C, 91% yield)

  • Condensation : Para-aminobenzamide + paranitrobenzoyl chloride → nitro intermediate (93.8% yield)

  • Catalytic hydrogenation : Raney Ni/H₂ at 120°C, 4 atm → final product (96% yield)

Purification and Scalability

  • Distillation : Removes unreacted aniline at 70–80°C under vacuum

  • Crystallization : Ethanol/water (3:1 v/v) achieves 99% purity

  • Throughput : 500 kg/batch in industrial-scale autoclaves

This method’s modular design allows intermediate storage, facilitating flexible production scheduling. However, the iron sludge generated during reductions requires specialized disposal.

Adaptations from Phenazine Synthesis Routes

Transferable Protocol Parameters

  • Substrate scope : Electron-deficient aryl bromides show 85–92% conversion

  • Ligand effects : BINAP increases regioselectivity to 98:2 (para:ortho)

  • Solvent optimization : Switching from DMF to diglyme reduces side reactions by 30%

Adapting this method would require substituting brominated 3-methylphenol derivatives and optimizing ammonia stoichiometry.

Comparative Analysis of Preparation Methods

Parameter γ-Al₂O₃ Method Pd-Catalyzed Multi-Step Buchwald–Hartwig
Yield (%)949793.885 (estimated)
Reaction Time (h)4.561824
Catalyst Cost ($/kg)121,2008900
Purity Post-Processing98.5%99.3%99%95%
Environmental ImpactLow (no solvents)Moderate (Pd waste)High (Fe sludge)Moderate (organic waste)

Q & A

Q. What are the recommended synthetic routes for 4-Amino-4'-hydroxy-3-methyldiphenylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted aniline derivatives. For example, catalytic systems like H4_4SiW12_{12}O40_{40}/γ-Al2_2O3_3 (used in analogous diphenylmethane syntheses) can optimize cross-coupling efficiency . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Purity is enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and verified by HPLC (C18 column, UV detection at 254 nm).

Q. How should researchers safely handle and store this compound given its toxicity profile?

  • Methodological Answer : The compound is classified as a skin sensitizer (GHS Category 1) and acute aquatic toxicant (Category 1). Handling requires nitrile gloves, lab coats, and fume hoods to avoid inhalation . Storage must adhere to OSHA guidelines: airtight containers in cool (<25°C), dry conditions, segregated from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste (EPA 40 CFR 261) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6_6) identify aromatic protons (δ 6.5–7.5 ppm) and methyl/hydroxy groups (δ 2.3–2.5 ppm for CH3_3; δ 9.1 ppm for -OH).
  • FT-IR : Peaks at 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=C aromatic), and 1250 cm1^{-1} (C-O phenolic) confirm functional groups .
  • MS : High-resolution ESI-MS provides molecular ion [M+H]+^+ at m/z 245.12 (calculated for C13_{13}H14_{14}N2_2O).

Advanced Research Questions

Q. How can computational modeling predict the endocrine-disrupting potential of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against estrogen receptor-α (PDB: 1A52) and androgen receptor (PDB: 2AM9) evaluates binding affinity. QSAR models (e.g., ECOSAR) predict acute/chronic aquatic toxicity based on logP (2.8) and molecular weight . Experimental validation via luciferase reporter assays in MCF-7 cells quantifies ER/AR activation .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates in real-time .
  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., catalyst loading, pH).
  • Purification : Recrystallization from ethanol/water (7:3 v/v) reduces impurities to <0.5% (HPLC area%) .

Q. How does the compound’s redox behavior influence its stability in environmental matrices?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) identifies oxidation peaks at +0.65 V (phenolic -OH) and +1.2 V (aromatic amine). Accelerated stability studies (40°C/75% RH for 6 months) show 15% degradation; LC-MS/MS detects quinone derivatives as major degradants .

Q. What in vitro models are suitable for assessing dermal absorption and cytotoxicity?

  • Methodological Answer :
  • Franz diffusion cells : Human skin equivalents (EpiDerm™) quantify permeation rates (flux: 0.8 µg/cm2^2/h).
  • MTT assay : EC50_{50} values in HaCaT keratinocytes (24-h exposure: 45 µM) indicate moderate cytotoxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported acute toxicity values: How to reconcile conflicting LD50_{50}50​ data?

  • Analysis : Oral LD50_{50} ranges from 500 mg/kg (rat) to 1200 mg/kg (mouse) due to species-specific metabolism. Resolve via standardized OECD 423 testing with controlled dosing (vehicle: 0.5% methylcellulose) and histopathology .

Q. Conflicting evidence on photodegradation pathways: What analytical approaches clarify degradation mechanisms?

  • Resolution : Use UPLC-QTOF-MS/MS (positive ion mode) to identify hydroxylated and demethylated photoproducts. Simulate sunlight (Xe lamp, 300–800 nm) in aqueous solutions; quantum yield calculations (φ = 0.02) confirm slow degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4'-hydroxy-3-methyldiphenylamine
Reactant of Route 2
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4-Amino-4'-hydroxy-3-methyldiphenylamine

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